molecular formula C12H6Br2O B3054747 2,6-Dibromodibenzo[b,d]furan CAS No. 617707-31-0

2,6-Dibromodibenzo[b,d]furan

Cat. No.: B3054747
CAS No.: 617707-31-0
M. Wt: 325.98 g/mol
InChI Key: JUXUXSLVQOLTMO-UHFFFAOYSA-N
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Description

2,6-Dibromodibenzo[b,d]furan is an organic compound belonging to the dibenzofuran family. It is characterized by the presence of two bromine atoms at the 2 and 6 positions on the dibenzofuran ring. Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a central furan ring. The bromine substituents enhance the reactivity of the compound, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromodibenzo[b,d]furan typically involves the bromination of dibenzofuran. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions.

Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reaction is often performed in an inert solvent such as carbon tetrachloride or chloroform, with the reaction mixture being irradiated with ultraviolet light to initiate the bromination process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromodibenzo[b,d]furan undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming new carbon-carbon bonds.

    Oxidation and Reduction: The furan ring can undergo oxidation to form dibenzofuran-2,6-dione, while reduction reactions can lead to the formation of dihydrodibenzofuran derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are employed in solvents such as toluene or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Products: Various substituted dibenzofurans depending on the nucleophile used.

    Coupling Products: Biaryl compounds with extended conjugation.

    Oxidation Products: Dibenzofuran-2,6-dione.

    Reduction Products: Dihydrodibenzofuran derivatives.

Scientific Research Applications

2,6-Dibromodibenzo[b,d]furan has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,6-Dibromodibenzo[b,d]furan depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution and coupling reactions. In biological systems, the compound may interact with cellular targets, disrupting normal cellular functions and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound without bromine substituents.

    2,8-Dibromodibenzo[b,d]furan: A similar compound with bromine atoms at the 2 and 8 positions.

    4,6-Dibromodibenzo[b,d]furan: Another isomer with bromine atoms at the 4 and 6 positions.

Uniqueness

2,6-Dibromodibenzo[b,d]furan is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the bromine atoms affects the electronic distribution within the molecule, making it distinct from other dibromodibenzofuran isomers.

Properties

IUPAC Name

2,6-dibromodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2O/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXUXSLVQOLTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623420
Record name 2,6-Dibromodibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617707-31-0
Record name 2,6-Dibromodibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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